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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the key fragrance and pharmaceutical compound, (-)-Ambroxide. The following sections detail
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
presented in a clear, tabular format for ease of comparison. Detailed experimental protocols
are also provided, alongside a visual representation of a typical spectroscopic analysis
workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the *H and 3C NMR data for (-)-Ambroxide, recorded in deuterated
chloroform (CDCls).

'H NMR Spectroscopic Data

Table 1: *H NMR Chemical Shift Data for (-)-Ambroxide
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Proton Assignment Chemical Shift (8) in ppm
H-18 0.83
H-19 0.83
H-20 0.87
H-21 1.08
H-30 141
H-31 1.65
H-32 1.30
H-33 1.74
H-34 1.72
H-36 1.18
H-37 1.40
H-38 1.03
H-39 1.46
H-40 1.39
H-41 1.93
H-42 3.82
H-43 3.91
H-44 0.96
H-45 1.40

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse001221.[1]

13C NMR Spectroscopic Data

Table 2: 13C NMR Chemical Shift Data for (-)-Ambroxide

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Ambroxide
https://www.benchchem.com/product/b7821676/docs?utm_src=pdf-body#spectroscopic-profile-of-ambroxide-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7821676?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Carbon Assignment Chemical Shift (8) in ppm
C-1 39.9
C-2 184
C-3 42.4
C-4 33.0
C-5 57.2
C-6 20.6
C-7 39.7
C-8 79.9
C-9 60.1
C-10 36.1
C-11 22.6
C-12 64.9
C-17 22.6
C-18 33.6
C-19 21.1
C-20 15.0

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse001221 and a
peer-reviewed publication.[1]

Experimental Protocol for NMR Spectroscopy

The NMR spectra of (-)-Ambroxide were acquired on a Bruker Avance Il spectrometer
operating at a frequency of 500 MHz for *H and 125 MHz for 13C nuclei.[1] The sample was
prepared by dissolving 100 mM of (-)-Ambroxide in deuterated chloroform (CDCls), with
tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (6 = 0.00
ppm).[1] All experiments were conducted at a temperature of 298 K.[1] Standard pulse
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sequences were utilized for 1D (*H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments to
enable the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectroscopic Data

Table 3: IR Absorption Peaks for (-)-Ambroxide

Wavenumber (cm~12) Interpretation

3751 O-H stretch (trace water)
2920 C-H stretch (asymmetric)
2869 C-H stretch (symmetric)
1457 C-H bend (methylene)
1382 C-H bend (methyl)

1273 C-O-C stretch (ether)
1200 C-O-C stretch (ether)
1125 C-O-C stretch (ether)
1005 C-O stretch

914 C-H bend

839 C-H bend

715 C-H rock

Data is a compilation from available literature.

Experimental Protocol for IR Spectroscopy
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The infrared spectrum of (-)-Ambroxide was obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The analysis can be performed using either the Attenuated Total
Reflectance (ATR) technique with a neat, ground sample or the mull technique with the sample
dispersed in Nujol. The spectrum is typically recorded over a range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
elemental composition of a compound, as well as its fragmentation pattern.

Mass Spectrometric Data

Table 4: Mass Spectrometry Data for (-)-Ambroxide

m/z Interpretation

236 Molecular lon (M%)
221 [M - CH3]*

193 [M - CsH7]*

177 [M - CaHsO]*

137 Further fragmentation
109 Further fragmentation
95 Further fragmentation
81 Further fragmentation
69 Further fragmentation
55 Further fragmentation
43 Base Peak

Data compiled from various spectral databases.

Experimental Protocol for Mass Spectrometry
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The mass spectrum of (-)-Ambroxide was acquired using a Gas Chromatography-Mass
Spectrometry (GC-MS) system. The sample, dissolved in a suitable volatile solvent, was
injected into the GC, where it was vaporized and separated on a capillary column (e.g., HP-
5MS). The separated compound then entered the mass spectrometer, where it was ionized
using electron impact (El) at 70 eV. The resulting fragments were analyzed by a quadrupole
mass analyzer to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural
product like (-)-Ambroxide.
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Caption: General workflow for the spectroscopic analysis of (-)-Ambroxide.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b7821676/docs?utm_src=pdf-body#spectroscopic-profile-of-ambroxide-a-technical-guide
https://www.benchchem.com/product/b7821676/docs?utm_src=pdf-body#spectroscopic-profile-of-ambroxide-a-technical-guide
https://www.benchchem.com/product/b7821676/docs?utm_src=pdf-body-img#spectroscopic-profile-of-ambroxide-a-technical-guide
https://www.benchchem.com/product/b7821676/docs?utm_src=pdf-body#spectroscopic-profile-of-ambroxide-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7821676?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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